
Pomalidomide-PEG4-C2-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG4-C2-NH2 hydrochloride is a PEG-based PROTAC linker . It is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and 4-unit PEG linker used in PROTAC technology .
Synthesis Analysis
Pomalidomide-PEG4-C2-NH2 hydrochloride enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant amine for reactivity with a carboxyl group on the target ligand .
Molecular Structure Analysis
The molecular weight of Pomalidomide-PEG4-C2-NH2 hydrochloride is 528.98 . Its chemical formula is C23H33ClN4O8 .
Chemical Reactions Analysis
Pomalidomide-PEG4-C2-NH2 hydrochloride allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Physical And Chemical Properties Analysis
Pomalidomide-PEG4-C2-NH2 hydrochloride is a powder or crystals . It has a melting point of 98-109 °C . The storage temperature is 2-8°C .
Scientific Research Applications
- Significance : PROTACs (proteolysis-targeting chimeras) are emerging as a promising strategy for targeted protein degradation. This compound’s design allows it to recruit Cereblon (CRBN) and facilitate the degradation of specific target proteins .
PROTAC Research and Development
Targeted Protein Degradation
Mechanism of Action
Target of Action
Pomalidomide 4’-PEG4-amine, also known as Pomalidomide-PEG4-C2-NH2 hydrochloride, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Pomalidomide-based cereblon ligand . Cereblon is a primary target of this compound . Cereblon is a substrate receptor of the E3 ubiquitin ligase complex, which plays a crucial role in various biological processes, including protein homeostasis and cell cycle progression .
Mode of Action
Pomalidomide 4’-PEG4-amine interacts with its target, cereblon, to exert its effects . It is an immunomodulatory agent with antineoplastic activity . It has been shown to inhibit the proliferation and induce apoptosis of various tumor cells . Pomalidomide is more potent than thalidomide and lenalidomide .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation . By binding to cereblon, it modulates the activity of the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of specific protein targets, thereby influencing various downstream effects, such as cell cycle progression and protein homeostasis .
Result of Action
The molecular and cellular effects of Pomalidomide 4’-PEG4-amine’s action include the inhibition of tumor cell proliferation and the induction of apoptosis . These effects are achieved through the modulation of the ubiquitin-proteasome system and the degradation of specific protein targets .
Safety and Hazards
Future Directions
Pomalidomide-PEG4-C2-NH2 hydrochloride is a promising compound in the field of targeted protein degradation and PROTAC technology . It enables the synthesis of molecules for targeted protein degradation and PROTAC technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant amine for reactivity with a carboxyl group on the target ligand .
properties
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8.ClH/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29;/h1-3,18,25H,4-15,24H2,(H,26,28,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXCSQUCSKIOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pomalidomide 4'-PEG4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

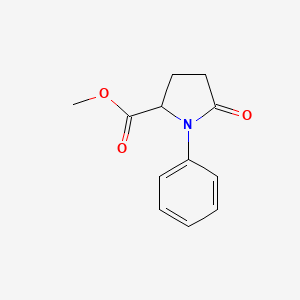


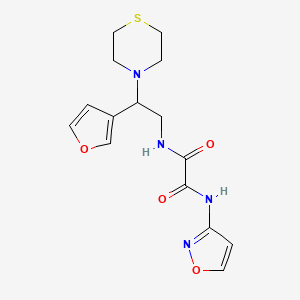
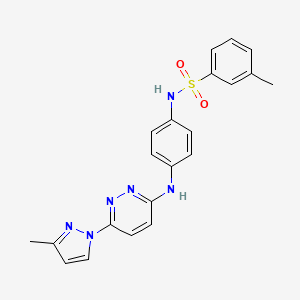
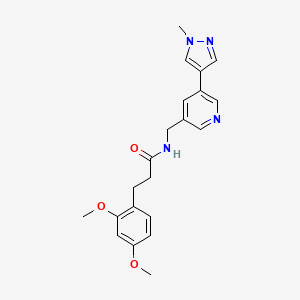
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2468971.png)
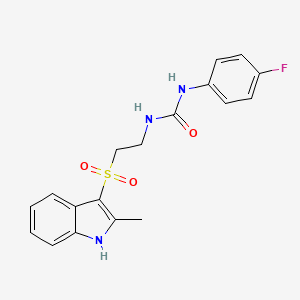
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)
![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)